molecular formula C19H15N3O5S B5466250 METHYL 5-{2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-{2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5466250
M. Wt: 397.4 g/mol
InChI Key: RNBURRIGTRAAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-{2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of pyrrolopyrimidine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are essential in scaling up the production from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

METHYL 5-{2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-{2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-{2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of both pyrrolopyrimidine and thiophene moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-(2,4-dioxo-6-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-4-hydroxy-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-8-10(18(25)27-2)14(23)15(28-8)11-12-16(21-19(26)22-17(12)24)20-13(11)9-6-4-3-5-7-9/h3-7,23H,1-2H3,(H3,20,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBURRIGTRAAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=CC=C4)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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